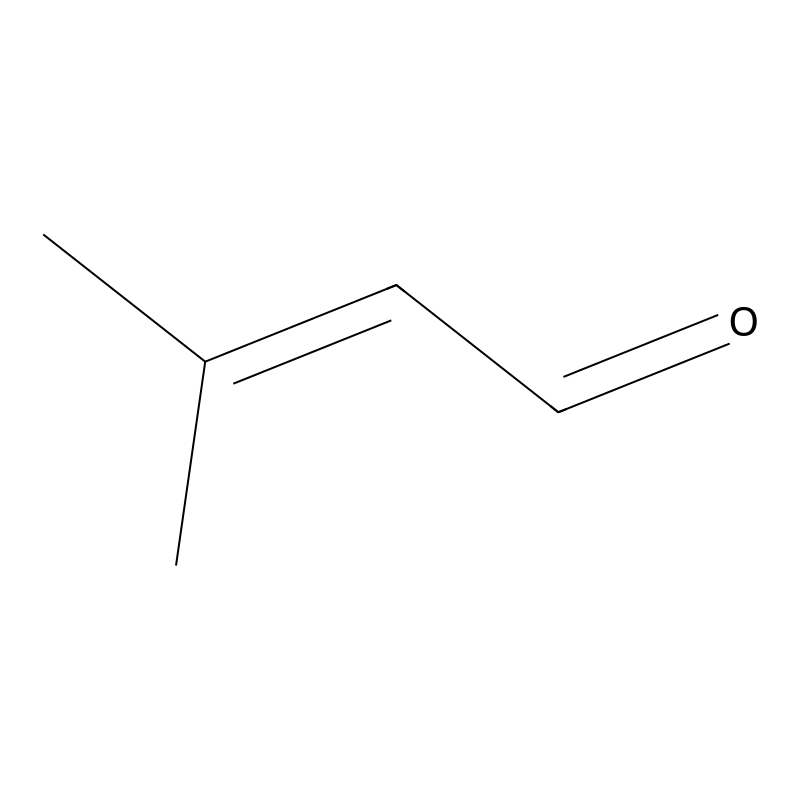

3-Methyl-2-butenal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water, g/100ml at 20Â °C: 11 (good)

Slightly soluble in water; soluble in fats

soluble (in ethanol)

Synonyms

Canonical SMILES

Natural Occurrence and Biological Activity:

3-Methyl-2-butenal, also known as 3-methylcrotonaldehyde, is a naturally occurring enal (a molecule containing both an aldehyde and an alkene functional group) found in various plants, including Polygala senega and Asarum canadense []. This compound has been shown to exhibit a range of biological activities, including:

3-Methyl-2-butenal, also known as 3-methylbut-2-enal, is an organic compound with the molecular formula CHO. It is classified as an enal, which features a double bond between the second and third carbon atoms of the butene chain, along with an aldehyde functional group at the terminal carbon. This compound is characterized by its distinctive structure, where a methyl group is attached to the third carbon of the butene chain, influencing its chemical reactivity and properties. 3-Methyl-2-butenal is recognized for its role as a metabolite and has applications in various fields including flavoring and fragrance industries due to its pleasant aroma .

- Reaction with Hydroxyl Radicals: The reaction of 3-methyl-2-butenal with hydroxyl radicals has been studied extensively. The rate constant for this reaction was found to be approximately cm molecule s at room temperature. The products formed include glyoxal, acetone, and various organic nitrates, indicating a complex reaction mechanism involving H-atom abstraction and radical addition .

- Chlorine Atom Reactions: The kinetics of reactions involving chlorine atoms with 3-methyl-2-butenal have also been explored. These reactions yield different products depending on environmental conditions and concentrations of reactants, contributing to its atmospheric chemistry profile .

- Retroaldol Reaction: Under basic conditions, 3-methyl-2-butenal can undergo retroaldol reactions, leading to the formation of smaller aldehydes or ketones. This reaction pathway is crucial for understanding its behavior in synthetic chemistry .

Research indicates that 3-methyl-2-butenal exhibits various biological activities. It has been identified as a metabolite in certain biochemical pathways, suggesting potential roles in metabolic processes. Additionally, studies have shown that it may possess antimicrobial properties, although further research is needed to fully elucidate its biological effects and mechanisms of action .

The synthesis of 3-methyl-2-butenal can be achieved through several methods:

- Aldol Condensation: One common synthetic route involves aldol condensation reactions between appropriate aldehydes or ketones under acidic or basic conditions.

- Dehydration of Alcohols: Another method includes the dehydration of 3-methyl-2-butanol, which can yield 3-methyl-2-butenal through elimination reactions.

- Isomerization: Isomerization processes can also be utilized to convert related compounds into 3-methyl-2-butenal efficiently.

These methods are critical for producing the compound at a scale suitable for industrial applications .

3-Methyl-2-butenal has diverse applications across various industries:

- Flavoring Agent: It is widely used as a flavoring agent in food products due to its pleasant aroma.

- Fragrance Industry: The compound serves as a key ingredient in perfumes and fragrances, contributing to desirable scent profiles.

- Chemical Intermediate: It acts as an intermediate in organic synthesis for producing more complex molecules and materials.

- Research

Studies have focused on the interaction of 3-methyl-2-butenal with various radicals and atmospheric components:

- Radical Reactions: The interactions with hydroxyl and chlorine radicals reveal insights into its stability and reactivity under different environmental conditions.

- Kinetic Studies: Kinetic analyses provide data on how quickly these interactions occur, which is essential for modeling atmospheric chemistry and predicting environmental impacts .

Several compounds share structural similarities with 3-methyl-2-butenal, each exhibiting unique properties:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| 2-Methyl-2-butenal | Enal | Has a double bond at position two; more reactive due to conjugation effects. |

| Methacrolein | Unsaturated Aldehyde | Similar structure but lacks the methyl group at position three; used in polymerization reactions. |

| Crotonaldehyde | Unsaturated Aldehyde | Contains a longer carbon chain; known for its use in organic synthesis and flavoring applications. |

The uniqueness of 3-methyl-2-butenal lies in its specific branching and functional groups that influence both its reactivity and applications compared to these similar compounds .

Catalytic Isomerization Techniques

Catalytic isomerization of 3-methyl-3-butenol (isoprenol) to prenal is a cornerstone of industrial synthesis. The process employs palladium (Pd) catalysts supported on carbon, operating under oxygen-rich conditions (1–15% O₂ by volume) to achieve conversions of 30–80% . Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–110°C | Higher temps favor kinetics |

| Pressure | 2–20 bar | Moderates Pd catalyst activity |

| O₂ Concentration | 3–10% by volume | Prevents over-oxidation |

| Catalyst Loading | 0.5–5 wt% (relative to isoprenol) | Balances cost and efficiency |

Notably, US20190077736A1 highlights that unreacted isoprenol in the product stream (5–35 wt%) can be recycled, reducing raw material costs . The use of inert solvents like toluene or tetrahydrofuran further stabilizes the reaction milieu, suppressing polymerization .

Acid/Base-Mediated Acetal Formation Pathways

Acetalization of prenal with alcohols (e.g., ethanol) or orthoesters (e.g., triethyl orthoformate) is pivotal for stabilizing its reactive aldehyde group. DE19733258A1 details a room-temperature method using phosphoric acid, yielding 85% prenal dimethyl acetal after 40 hours . Comparative studies reveal:

| Catalyst | Reaction Time | Yield | Byproduct Formation |

|---|---|---|---|

| H₃PO₄ | 40 h | 85% | <5% oligomers |

| p-Toluenesulfonic acid | 24 h | 75% | 10% polymerization |

| KHSO₄ | 1 h | 90% | <2% side products |

EP1003702A1 introduces amidosulfonic acid catalysts, enabling faster reactions (20 min–20 h) at ambient pressure with minimal energy input . Azeotropic distillation with water-immiscible solvents (e.g., cyclohexane) enhances purity by removing reaction-derived water .

Continuous Flow Reactor Applications

Microreactors and fixed-bed systems address batch process limitations (e.g., heat management, scalability). CN114349613B demonstrates a fixed-bed reactor achieving 74.5% conversion at 390°C using a Cu-Zn-Al catalyst, with a space velocity of 29,756 h⁻¹ . Key advantages include:

- Enhanced Heat Transfer: Microchannel geometries mitigate hot spots, reducing decomposition .

- O₂ Concentration Control: Pre-mixing isoprenol with 3–6% O₂ suppresses carbon deposition on catalysts .

- Integration with Distillation: Reactive distillation columns concurrently separate prenal and unreacted isoprenol, cutting downstream processing costs .

Byproduct Analysis and Purification Challenges

Byproducts such as 2,4,4-trimethyl-3-formyl-1,5-hexadiene (up to 4 wt% in crude streams) complicate purification . The OECD SIDS report identifies acrolein and formaldehyde as trace impurities requiring removal via fractional distillation . Advanced methods include:

The atmospheric degradation of 3-methyl-2-butenal through hydroxyl radical reactions represents one of the most significant tropospheric removal mechanisms for this alpha-beta unsaturated aldehyde [2]. Kinetic investigations have established that the reaction between hydroxyl radicals and 3-methyl-2-butenal proceeds with a rate constant of (6.21 ± 0.18) × 10⁻¹¹ cubic centimeters per molecule per second at 296 ± 2 Kelvin under atmospheric pressure conditions [2]. This rate constant was determined using the relative rate method with methacrolein as the reference compound, employing Fourier transform infrared spectroscopy for monitoring reactant consumption [2].

The mechanistic pathway analysis reveals that hydroxyl radical reactions with 3-methyl-2-butenal occur through two primary routes: hydrogen atom abstraction from the aldehyde group and hydroxyl radical addition to the carbon-carbon double bond [2]. Detailed product studies using in situ Fourier transform infrared spectroscopy and solid phase microextraction fibers demonstrate that hydrogen atom abstraction from the carbonyl hydrogen accounts for 40 ± 6 percent of the overall reaction mechanism [2]. The hydroxyl radical addition to the carbon atoms of the carbon-carbon bond contributes 53 ± 4 percent to the total reaction pathway, establishing that 93 ± 8 percent of the reaction products and pathways can be accounted for through these mechanisms [2].

The product distribution from hydroxyl radical initiated oxidation of 3-methyl-2-butenal yields several important atmospheric species [2]. Glyoxal formation occurs with a molar yield of 40 ± 3 percent, representing a major product from the hydrogen abstraction pathway [2]. Acetone production demonstrates the highest yield at 74 ± 6 percent, primarily resulting from hydroxyl radical addition reactions [2]. Additional products include 2-hydroxy-2-methylpropanal with a yield of 4.6 ± 0.7 percent, carbon dioxide formation initially at 39 percent decreasing to 30 percent at greater reaction extents, and peroxyacyl nitrates with yields of 5-8 percent [2].

The atmospheric lifetime of 3-methyl-2-butenal with respect to hydroxyl radical reactions has been calculated to be approximately 4.4 hours under typical daytime tropospheric conditions with hydroxyl radical concentrations of 1.13 × 10⁶ radicals per cubic centimeter [22]. This relatively short atmospheric lifetime indicates that hydroxyl radical reactions represent a dominant removal mechanism for 3-methyl-2-butenal in the daytime atmosphere [2] [22].

Chlorine Atom-Mediated Oxidation Mechanisms

Chlorine atom reactions with 3-methyl-2-butenal constitute an important atmospheric degradation pathway, particularly in marine boundary layer environments and coastal regions where chlorine atom concentrations can reach significant levels [1]. Experimental investigations using proton-transfer-reaction mass spectrometry in smog chamber studies have determined the rate constant for chlorine atom reactions with 3-methyl-2-butenal to be (3.04 ± 0.18) × 10⁻¹⁰ cubic centimeters per molecule per second at 298 ± 1 Kelvin and 760 Torr pressure [1].

The mechanistic pathways for chlorine atom oxidation of 3-methyl-2-butenal involve both addition and abstraction processes [1] [8]. Chlorine atom addition to the carbon-3 position represents the dominant pathway, accounting for approximately 53 percent of the overall reaction mechanism [12]. This addition pathway leads to the formation of 3-chloro-2-butanone as a major primary product with yields of 52.5 ± 7.3 percent [5]. The hydrogen abstraction pathway by chlorine atoms from the aldehyde group contributes approximately 40 percent to the total reaction mechanism, producing acetaldehyde with yields of 40.8 ± 0.6 percent and hydrogen chloride as primary products [5] [12].

Gas-phase product identification studies using gas chromatography coupled to mass spectrometry and proton transfer time-of-flight mass spectrometry have revealed additional chlorinated compounds and small molecular products [1] [5]. The reaction produces hydrogen chloride with yields of 92.8 ± 12.9 percent and carbon monoxide with yields of 97.3 ± 10.0 percent, indicating extensive carbon-carbon bond cleavage during the oxidation process [5] [17]. Secondary products include methylglyoxal, acetic acid, 2,3-butanedione, formaldehyde, methanol, and ketene, demonstrating the complex multi-step nature of the chlorine atom oxidation mechanism [17].

The atmospheric implications of chlorine atom reactions with 3-methyl-2-butenal vary significantly depending on environmental conditions and chlorine atom concentrations [1] [17]. Under marine boundary layer conditions with elevated chlorine atom concentrations of 1.3 × 10⁵ atoms per cubic centimeter, the atmospheric lifetime of 3-methyl-2-butenal decreases to 7.0 hours, making chlorine atom reactions competitive with hydroxyl radical reactions for atmospheric removal [1]. In continental areas with lower chlorine atom concentrations of 1 × 10³ atoms per cubic centimeter, the atmospheric lifetime extends to 46 days, indicating reduced importance of this degradation pathway [17].

Nitrate Radical Interaction Dynamics and Nighttime Atmospheric Chemistry

Nitrate radical reactions with 3-methyl-2-butenal represent a crucial nighttime atmospheric degradation mechanism, as nitrate radicals are photochemically unstable during daytime but become significant oxidants in the nocturnal atmosphere [13] [16]. Experimental kinetic studies conducted in simulation chambers at 295 ± 3 Kelvin and atmospheric pressure have determined the rate constant for nitrate radical reactions with 3-methyl-2-butenal to be (19.1 ± 4.1) × 10⁻¹⁵ cubic centimeters per molecule per second [13] [14].

The kinetic measurements were performed using both absolute and relative rate methods, with experimental results showing good agreement between the two approaches [13] [14]. Theoretical calculations employing density functional theory with the BH&HLYP functional and 6-311++G(d,p) basis set have provided rate constants in agreement with experimental observations and have enabled detailed exploration of the reaction mechanisms for both abstraction and addition pathways [13] [15].

The mechanistic investigation reveals that nitrate radical reactions with 3-methyl-2-butenal proceed primarily through addition to the carbon-carbon double bond, with abstraction pathways playing a minor role [13] [15]. The addition mechanism involves the formation of nitrate radical-alkyl adducts that subsequently undergo further oxidation to produce various nitrogen-containing organic compounds [13]. Computational studies indicate that the reaction proceeds through initial nitrate radical attack at the carbon-carbon double bond, followed by rapid rearrangement and secondary reactions that lead to the formation of organic nitrates and other functionalized products [15].

The atmospheric significance of nitrate radical reactions becomes particularly important during nighttime hours when hydroxyl radical concentrations are minimal and nitrate radicals reach maximum concentrations [16]. Under typical nighttime conditions with nitrate radical concentrations of 5 × 10⁸ radicals per cubic centimeter, the atmospheric lifetime of 3-methyl-2-butenal with respect to nitrate radical reactions is approximately 29 hours [22]. This nighttime degradation pathway contributes to the formation of secondary organic aerosol and organic nitrates, which have implications for air quality and atmospheric chemistry [16].

The temperature dependence of nitrate radical reactions with 3-methyl-2-butenal shows that lower temperatures favor the addition pathway over abstraction mechanisms [13] [15]. This temperature sensitivity affects the product distribution and the overall atmospheric impact of nighttime oxidation processes [13]. The branching ratio between different reaction pathways changes with temperature, influencing the formation of specific products and their subsequent atmospheric fate [15].

Temperature-Dependent Rate Constant Variations in Gas-Phase Reactions

Temperature-dependent variations in the rate constants for 3-methyl-2-butenal atmospheric reactions exhibit distinct patterns that reflect the underlying reaction mechanisms and activation energies [20] [22]. The temperature dependence of gas-phase reactions follows Arrhenius-type behavior, where the rate constant varies exponentially with the inverse of temperature according to the relationship k = A × exp(-Ea/RT), where A represents the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature [24].

Experimental studies investigating the temperature dependence of hydroxyl radical reactions with structurally similar compounds have demonstrated that the rate constants for alpha-beta unsaturated aldehydes show moderate temperature sensitivity [20]. For 3-methyl-2-butenal, the hydrogen abstraction pathway from the aldehyde group exhibits weak temperature dependence, while the hydroxyl radical addition pathways to the carbon-carbon double bond show greater temperature sensitivity [2]. The branching ratio between these pathways changes with temperature, affecting the overall product distribution and atmospheric implications [2].

The temperature effects on chlorine atom reactions with 3-methyl-2-butenal demonstrate that the addition pathway to the carbon-3 position shows moderate temperature dependence [1] [10]. Higher temperatures tend to favor the hydrogen abstraction pathway relative to the addition mechanism, leading to increased formation of acetaldehyde and hydrogen chloride compared to 3-chloro-2-butanone [10]. The activation energy for chlorine atom reactions has been estimated to be in the range of 60-70 kilojoules per mole for similar alpha-beta unsaturated carbonyl compounds [10].

Nitrate radical reactions with 3-methyl-2-butenal exhibit pronounced temperature dependence, with lower temperatures favoring the addition pathway over abstraction mechanisms [13] [15]. The temperature sensitivity of nitrate radical reactions reflects the different activation barriers for addition versus abstraction pathways [15]. Computational studies indicate that the addition pathway has a lower activation energy compared to hydrogen abstraction, making it more favorable at lower temperatures typical of nighttime atmospheric conditions [15].

The atmospheric implications of temperature-dependent rate constant variations are significant for understanding the seasonal and diurnal variations in 3-methyl-2-butenal atmospheric processing [22] [29]. Lower atmospheric temperatures during winter months and nighttime periods favor different reaction pathways compared to higher temperatures during summer daytime conditions [29]. These temperature effects influence the atmospheric lifetime, product distribution, and the relative importance of different oxidation mechanisms in various climatic regions [22].

The photolysis rates of 3-methyl-2-butenal also show temperature dependence through the temperature-dependent absorption cross sections and quantum yields [29]. Studies of absorption cross sections for 3-methyl-2-butenal between 255 and 390 nanometers as a function of temperature from 273 to 305 Kelvin have found that the cross section values are largely independent of temperature in this range [29]. However, the atmospheric photolysis rates depend on solar flux intensity, which varies with season and latitude, affecting the overall atmospheric removal rates [29].

The marine boundary layer represents a critical atmospheric zone where 3-methyl-2-butenal undergoes significant chemical transformations that influence regional air quality and atmospheric oxidation capacity. Research conducted in marine environments demonstrates that this compound exhibits distinct reactivity patterns compared to continental atmospheric conditions, primarily due to the presence of elevated chlorine atom concentrations and unique marine-derived oxidants [1] [2].

Chlorine Atom Reactivity in Marine Environments

Kinetic studies reveal that chlorine atoms represent the dominant oxidant for 3-methyl-2-butenal in marine boundary layer conditions. The measured rate constant for the reaction with chlorine atoms is (3.04 ± 0.18) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 K [1]. This rate constant is approximately five times larger than the corresponding reaction with hydroxyl radicals, indicating that chlorine chemistry dominates the atmospheric fate of 3-methyl-2-butenal in marine environments.

The atmospheric lifetime of 3-methyl-2-butenal in marine boundary layer conditions is estimated at 7.0 hours, significantly shorter than the 10.3-hour lifetime observed for the saturated analog 3-methylbutanal [1] [2]. This enhanced reactivity in marine environments contributes to the local oxidation capacity by generating reactive intermediates that participate in subsequent radical chain reactions.

Marine Boundary Layer Chemical Processes

The marine boundary layer presents unique chemical conditions that influence 3-methyl-2-butenal processing. Studies of marine atmospheric chemistry indicate that the presence of sea spray aerosols, elevated relative humidity, and distinctive temperature profiles affect the compound's photochemical behavior [3] [4]. The compound undergoes rapid oxidation in the upper regions of the marine boundary layer, where reduced particle surface area concentrations facilitate gas-phase reactions [5].

Marine boundary layer structure significantly influences the compound's atmospheric processing. Research on marine boundary layer dynamics reveals that the typical decoupled structure, with mixing layer height to boundary layer height ratios ranging from 0.5 to 0.8, creates distinct chemical environments for aldehyde processing [6]. The upper decoupled layer provides conditions conducive to efficient photochemical oxidation due to reduced condensation sinks and enhanced actinic flux exposure.

Impact on Marine Oxidation Capacity

The rapid processing of 3-methyl-2-butenal in marine boundary layer conditions contributes to the overall oxidative capacity of the marine atmosphere. The compound's oxidation generates secondary products including glyoxal, acetone, and organic nitrates, which participate in subsequent atmospheric chemistry cycles [7] [8]. These products influence the formation and growth of marine aerosols, particularly through their role as secondary organic aerosol precursors.

Marine boundary layer oxidation capacity assessments indicate that biogenic aldehydes like 3-methyl-2-butenal contribute to the maintenance of radical concentrations through their photochemical processing. The compound's reaction with marine-specific oxidants generates peroxy radicals that participate in ozone formation and destruction cycles, depending on the nitrogen oxide concentrations present in the marine environment [9].

Photolytic Decomposition Pathways Under Solar Radiation

Solar radiation drives the primary atmospheric removal pathway for 3-methyl-2-butenal through direct photolysis, which proceeds via ultraviolet absorption in the tropospheric actinic radiation region. The compound exhibits characteristic absorption properties that enable efficient photochemical processing under ambient solar conditions [10] [11].

Ultraviolet Absorption Characteristics

3-Methyl-2-butenal displays a distinct ultraviolet absorption spectrum with a maximum cross-section of (6.25 ± 0.08) × 10⁻²⁰ cm² molecule⁻¹ at 296 nm [10]. This absorption arises from the forbidden n→π* transition of the carbonyl chromophore, which extends from 220 to 360 nm and encompasses the tropospheric actinic radiation region (λ ≥ 290 nm) [11] [12]. The absorption cross-section values demonstrate temperature independence over the range 273-305 K, indicating consistent photochemical behavior across typical atmospheric temperature variations [11].

Comparative absorption spectroscopy studies of structurally related compounds reveal that 3-methyl-2-butenal exhibits enhanced absorption relative to saturated aldehydes due to the conjugated α,β-unsaturated system [11]. The extended conjugation shifts the absorption maximum to longer wavelengths, increasing the overlap with the solar actinic spectrum and enhancing the photolytic removal efficiency.

Photolysis Rate Coefficients and Quantum Yields

The photolysis rate coefficient for 3-methyl-2-butenal under solar conditions has been estimated at 3.6 ± 0.03 × 10⁻⁴ s⁻¹, making photolysis the dominant atmospheric removal pathway under typical daytime conditions [13]. This rate coefficient exceeds those for reactions with hydroxyl radicals under most atmospheric conditions, particularly during periods of intense solar radiation.

Photolysis quantum yield determinations for structurally analogous compounds suggest that 3-methyl-2-butenal undergoes efficient photodissociation through multiple pathways [10] [13]. The primary photodissociation channels include hydrogen atom elimination, carbon monoxide loss, and aldehyde group elimination. These pathways generate reactive radical intermediates that participate in subsequent atmospheric chemistry.

Photodissociation Product Formation

Experimental investigations of 3-methyl-2-butenal photolysis reveal the formation of multiple primary products through distinct mechanistic pathways [10]. The primary photodissociation reactions proceed through the following channels:

- Hydrogen atom abstraction from the aldehyde group (Reaction R1a): CH₃CH₂CH(CH₃)C(O)H + hν → CH₃CH₂CH(CH₃)C(O) + H

- Carbon-carbon bond cleavage (Reaction R1b): CH₃CH₂CH(CH₃)C(O)H + hν → CH₃CH₂CH(CH₃) + CHO

- Decarbonylation pathway (Reaction R1c): CH₃CH₂CH(CH₃)C(O)H + hν → CH₃CH₂CH₂CH₃ + CO

Product identification through Fourier transform infrared spectroscopy confirms the formation of carbon monoxide and alkane products, consistent with the decarbonylation pathway [10]. The relative importance of these pathways depends on the wavelength of the incident radiation and the specific environmental conditions.

Environmental Factors Affecting Photolysis

Solar zenith angle, atmospheric optical depth, and cloud cover significantly influence the photolytic removal rate of 3-methyl-2-butenal. Radiative transfer modeling indicates that photolysis rates vary by more than an order of magnitude between clear-sky and overcast conditions [14]. The compound's photolysis efficiency decreases substantially under cloudy conditions due to reduced actinic flux penetration.

Seasonal variations in solar radiation intensity result in corresponding changes in photolytic removal rates. Summer conditions with high solar elevation angles and extended daylight hours promote rapid photochemical processing, while winter conditions with reduced solar intensity lead to increased atmospheric lifetimes. Geographic latitude effects are particularly pronounced, with tropical regions experiencing enhanced photolytic removal compared to higher latitudes.

Seasonal Variability in Tropospheric Lifetime Predictions

The atmospheric lifetime of 3-methyl-2-butenal exhibits significant seasonal variability due to changes in solar radiation intensity, temperature-dependent reaction rates, and the seasonal cycles of atmospheric oxidants. Comprehensive lifetime assessments require consideration of these temporal variations to accurately predict the compound's environmental fate [1] [15].

Temperature Dependence of Atmospheric Reactions

The temperature dependence of 3-methyl-2-butenal atmospheric reactions significantly influences seasonal lifetime variations. Kinetic studies demonstrate that the reaction with hydroxyl radicals exhibits a negative temperature dependence, with rate constants increasing at lower temperatures [16] [17]. This temperature relationship results in enhanced reactivity during winter months when temperatures are reduced.

Experimental determination of the temperature dependence for the hydroxyl radical reaction yields an Arrhenius expression that predicts faster reaction rates at lower temperatures [17]. This counterintuitive behavior, common among addition reactions to unsaturated compounds, results from the stabilization of pre-reactive complexes at reduced temperatures.

The temperature dependence extends to other atmospheric oxidants, with nitrate radical reactions showing similar trends [18] [19]. These temperature effects combine to create complex seasonal patterns in atmospheric processing rates that vary significantly with geographic location and local meteorological conditions.

Seasonal Oxidant Concentration Cycles

Hydroxyl radical concentrations exhibit pronounced seasonal cycles that directly impact 3-methyl-2-butenal atmospheric lifetime. Peak hydroxyl radical concentrations occur during summer months due to enhanced photochemical activity, resulting in accelerated aldehyde removal rates [15] [20]. The combination of increased solar radiation and elevated water vapor concentrations during summer promotes hydroxyl radical formation through ozone photolysis and subsequent reaction with water vapor.

Nitrate radical concentrations show opposite seasonal trends, with enhanced concentrations during winter months due to reduced photolytic destruction rates [19]. The longer winter nights provide extended periods of nitrate radical accumulation, while reduced temperatures enhance the thermal stability of this reactive intermediate. These seasonal cycles create competing effects on 3-methyl-2-butenal lifetime, with winter months characterized by enhanced nitrate radical reactivity but reduced hydroxyl radical concentrations.

Chlorine atom concentrations in marine environments demonstrate seasonal variations related to sea salt aerosol production and meteorological patterns [1]. Enhanced storm activity during winter months promotes sea spray generation and subsequent chlorine activation, potentially offsetting reduced photochemical oxidant concentrations.

Regional Climate Effects on Lifetime Predictions

Geographic location significantly influences the seasonal variability in 3-methyl-2-butenal atmospheric lifetime. Tropical regions with minimal seasonal temperature variation exhibit relatively stable lifetime patterns dominated by solar radiation cycles [15]. Conversely, temperate and polar regions experience dramatic seasonal lifetime variations due to substantial changes in both temperature and solar radiation intensity.

Continental locations demonstrate enhanced seasonal lifetime variability compared to marine environments due to the absence of chlorine chemistry and greater temperature extremes [2]. Urban environments exhibit additional complexity due to seasonal variations in nitrogen oxide emissions and their impact on oxidant formation rates.

High-altitude locations experience enhanced photolytic removal rates due to increased actinic flux intensity, while valley locations may experience reduced photochemical activity due to terrain shading effects [21]. These topographic influences on solar radiation penetration create substantial spatial variability in seasonal lifetime patterns.

Predictive Modeling of Seasonal Variations

Atmospheric chemistry models incorporating seasonal meteorological cycles provide quantitative predictions of 3-methyl-2-butenal lifetime variations. These models integrate temperature-dependent kinetics, seasonal oxidant cycles, and solar radiation variations to generate comprehensive lifetime assessments [22]. Model predictions indicate lifetime variations of up to an order of magnitude between summer and winter conditions in temperate regions.

The seasonal amplitude of lifetime variations depends strongly on latitude, with polar regions experiencing the greatest seasonal contrasts and equatorial regions showing minimal variation [23]. These patterns reflect the fundamental drivers of atmospheric oxidant concentrations and photochemical activity rates.

Climate change projections suggest potential alterations in seasonal lifetime patterns due to changing temperature and precipitation patterns [22]. Enhanced warming in polar regions may reduce the seasonal amplitude of lifetime variations, while changes in cloud cover patterns could affect photolytic removal rates.

Physical Description

Liquid

COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.

Colourless liquid; almond, mild-buttery aroma

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

136Â °C

Flash Point

Heavy Atom Count

Vapor Density

Density

Relative density of the vapour/air-mixture at 20Â °C (air = 1): 1.01

0.870-0.875

LogP

Melting Point

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (99.7%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (99.94%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (88.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331 (99.94%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, kPa at 20Â °C: 0.75

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

90467-71-3

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index